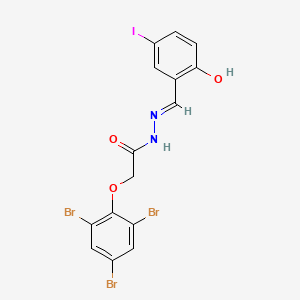
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and tryptamine classes of compounds. It is a potent agonist of the serotonin 5-HT2A receptor, and has been found to induce a range of effects including altered perception, hallucinations, and changes in mood and cognition. In recent years, 25I-NBOMe has gained popularity as a recreational drug, and has been associated with a number of adverse effects including seizures, psychosis, and even death. However, despite its potential risks, 25I-NBOMe has also attracted attention from researchers who are interested in exploring its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is complex and not yet fully understood. However, it is known to act as a potent agonist of the serotonin 5-HT2A receptor, which is thought to be responsible for many of its effects. When this compound binds to the 5-HT2A receptor, it triggers a cascade of chemical reactions within the brain that lead to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not yet fully understood. However, it is known to induce a range of effects including altered perception, hallucinations, and changes in mood and cognition. It is also thought to have a number of physiological effects, such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide in lab experiments is that it is a potent agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, there are also a number of limitations to using this compound in lab experiments. For example, it is a highly potent and potentially dangerous drug, and should only be used by trained professionals in a controlled laboratory setting. It is also associated with a range of adverse effects, such as seizures, psychosis, and even death, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions that could be explored in relation to N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide. One area of research that has received particular attention is the development of new treatments for psychiatric disorders such as depression and anxiety. Another area of research that could be explored is the use of this compound as a tool for studying the serotonin 5-HT2A receptor in more detail, and for developing new drugs that target the receptor. Finally, there is also potential for this compound to be used in the development of new diagnostic tools for psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a complex process that involves several steps. The first step involves the preparation of the precursor compound, 2C-I, which is then converted to the intermediate compound, this compound. The final step involves the purification of the compound using various techniques such as chromatography and recrystallization. The synthesis of this compound requires a high degree of expertise and specialized equipment, and should only be carried out by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
Despite its potential risks, N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has attracted attention from researchers who are interested in exploring its potential therapeutic applications. One area of research that has received particular attention is the use of this compound as a tool for studying the serotonin 5-HT2A receptor. The 5-HT2A receptor is a key target for many psychedelic drugs, and is thought to play a role in the regulation of mood, cognition, and perception. By studying the effects of this compound on the 5-HT2A receptor, researchers hope to gain a better understanding of the receptor's function, and to develop new treatments for a range of psychiatric disorders.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKSLYZZSWGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)

![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)